Product packaging for 9H-Imidazo[1,2-a]indol-9-one(Cat. No.:CAS No. 120614-25-7)

9H-Imidazo[1,2-a]indol-9-one

Cat. No.: B047080
CAS No.: 120614-25-7
M. Wt: 170.17 g/mol
InChI Key: YUUIFKILPCDCMO-UHFFFAOYSA-N
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Description

9H-Imidazo[1,2-a]indol-9-one (CAS 120614-25-7) is a tricyclic heterocyclic compound of significant interest in organic synthesis and medicinal chemistry research. With the molecular formula C 10 H 6 N 2 O and a molecular weight of 170.17 g/mol, this fused imidazole-indole structure serves as a valuable scaffold for the development of novel biologically active molecules . The compound is part of a class of structures known for their potent and diverse biological activities. Related tricyclic indole backbones are frequently encountered in natural products and pharmaceuticals, and have shown promise as antitumor agents, antiparasitics, and protein kinase C inhibitors, highlighting the research potential of this structural motif . Recent methodological advances have further solidified its research utility. For instance, derivatives can be synthesized via copper-catalyzed reactions using oxygen as a green oxidant, providing efficient routes for structural diversification . This high-quality material is offered for research and development purposes. Please note: This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2O B047080 9H-Imidazo[1,2-a]indol-9-one CAS No. 120614-25-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c13-9-7-3-1-2-4-8(7)12-6-5-11-10(9)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUIFKILPCDCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=NC=CN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577219
Record name 9H-Imidazo[1,2-a]indol-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120614-25-7
Record name 9H-Imidazo[1,2-a]indol-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Construction of 9h Imidazo 1,2 a Indol 9 One and Its Derivatives

Transition-Metal-Catalyzed Cyclization Reactions

Transition-metal catalysis has emerged as a powerful tool for the efficient construction of complex heterocyclic frameworks like imidazoindolones. Copper and palladium are among the most frequently employed metals for these transformations.

Recent advancements have demonstrated the efficacy of copper catalysis in synthesizing the isomeric Imidazo[1,5-a]indol-9-one system. A notable three-component strategy utilizes readily available starting materials: indole-2-carboxaldehydes, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297), with copper as the catalyst. acs.orgacs.org In this process, molecular oxygen often serves as the sole, green oxidant, and ammonium acetate acts as the nitrogen source. acs.orgacs.orgacs.org This methodology leads to the formation of a new five-membered imidazole (B134444) ring and the selective oxidation of the C3 position of the indole (B1671886) substrate to a ketone. acs.orgrawdatalibrary.net The reaction generally tolerates a variety of functional groups on the aromatic aldehyde, although electron-withdrawing groups may lead to moderate to good yields, and significant steric hindrance from ortho-substituents can decrease reaction efficiency. acs.org An alternative two-component approach involves the reaction of indole-2-carboxaldehydes with benzylamines under similar copper-catalyzed conditions. acs.orgresearchgate.net

Table 1: Copper-Catalyzed Three-Component Synthesis of 3-Aryl-9H-imidazo[1,5-a]indol-9-ones

Entry Aromatic Aldehyde Catalyst Oxidant Nitrogen Source Yield Reference
1 Benzaldehyde Copper O₂ Ammonium Acetate Good acs.orgacs.org
2 3-Methylbenzaldehyde Copper O₂ Ammonium Acetate 82% acs.org

This table presents illustrative examples of the copper-catalyzed synthesis.

An efficient and versatile strategy for constructing the Imidazo[1,2-a]indole skeleton involves a palladium-catalyzed isocyanide insertion reaction. acs.orgresearchgate.net This method facilitates the creation of sequential C-C and C-N bonds through the C(sp²)-H functionalization of an imidazole substrate at its C2 and C4 positions. acs.orgnih.gov The reaction typically proceeds by stirring the imidazole substrate with an isocyanide in the presence of a palladium catalyst, such as Pd(OAc)₂, a phosphine (B1218219) ligand like DPPB, and a base like Cs₂CO₃ in a suitable solvent like toluene (B28343) at elevated temperatures. acs.org This protocol is valued for its operational simplicity and its ability to produce diverse scaffolds from easily accessible starting materials in moderate to good yields (typically 65-82%). acs.orgresearchgate.net A plausible mechanism initiates with the oxidative addition of the Pd(0) catalyst to the imidazole, followed by 1,1-migratory insertion of the isocyanide. acs.org

Table 2: General Conditions for Palladium-Catalyzed Synthesis of Imidazo[1,2-a]indole Derivatives

Component Reagent/Condition Purpose Reference
Substrates Imidazole (e.g., Substrate 4) Starting Material acs.org
Isocyanide (e.g., Isocyanide 5) Carbon/Nitrogen Source acs.org
Catalyst Pd(OAc)₂ Palladium Source acs.org
Ligand DPPB (1,4-Bis(diphenylphosphino)butane) Stabilizes Catalyst acs.org
Base Cs₂CO₃ Activator acs.org
Solvent Toluene Reaction Medium acs.org
Temperature 100 °C Reaction Condition acs.org

This table outlines a general procedure for the palladium-catalyzed isocyanide insertion.

Intramolecular Cyclization and Annulation Strategies

Intramolecular cyclization represents a direct and fundamental approach to assembling the fused ring system of 9H-imidazo[1,2-a]indol-9-one. One classic example involves the Ullmann condensation of o-bromoacetophenone with imidazole. While the expected 1-(o-acetylphenyl)imidazole is formed, an isomeric product, 9-hydroxy-9-methyl-9H-imidazo[1,2-a]indole, is also isolated, resulting from a spontaneous intramolecular cyclization. cdnsciencepub.com

More contemporary methods employ transition-metal catalysis to facilitate these cyclizations. For instance, palladium-catalyzed tandem reactions, such as a Stille coupling followed by heterocyclization of substrates like β-iodo-α,β-unsaturated carboxamides, have been developed to access related fused heterocyclic systems. nih.govmdpi.com Another strategy involves a phosphine-promoted intramolecular Wittig reaction of intermediates derived from 1H-indole-2-carbaldehydes and allenoates, providing access to the related 9H-pyrrolo[1,2-a]indole core. researchgate.net Annulation reactions, often induced by the elimination of a water molecule following a Michael addition, also provide a pathway to these fused structures. researchgate.net

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials. This paradigm offers advantages in terms of atom economy, reduced reaction time, and operational simplicity.

As mentioned previously, a copper-catalyzed three-component reaction of indole-2-carboxaldehydes, aromatic aldehydes, and ammonium acetate is a prominent example for the synthesis of the isomeric 3-aryl-9H-imidazo[1,5-a]indol-9-ones. acs.orgacs.orgrawdatalibrary.net This approach highlights the power of MCRs in rapidly building molecular complexity from simple precursors. acs.orgacs.org Other MCRs, often catalyzed by Lewis acids and sometimes accelerated by microwave irradiation, have been developed for the synthesis of various nitrogen-containing heterocycles, demonstrating the broad applicability of this strategy. utrgv.edu For example, a one-pot methodology for synthesizing 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives involves the reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole, showcasing the formation of two C-C bonds and one C-N bond in a single step. nih.gov

Post-Synthetic Structural Elaborations and Derivatization

The derivatization of the pre-formed imidazo[1,2-a]indole scaffold is crucial for generating libraries of compounds for structure-activity relationship studies. Various functional group transformations can be performed on the core structure.

For example, the carbonyl group of tetrahydro-9H-imidazo[1,2-a]indol-2-one derivatives can be a versatile handle for further modifications. It can undergo thionation using Lawesson's reagent to yield the corresponding 1,2,3,9a-tetrahydro-9H-imidazo[1,2-a]indole-2-thione. researchgate.net This thione can then be alkylated, for instance with ethyl iodide, to produce 2-ethylthio-9,9,9a-trimethyl-9,9a-dihydro-3H-imidazo[1,2-a]indole. researchgate.net Additionally, the active methylene (B1212753) group adjacent to the carbonyl can be used in condensation reactions. The condensation of 1-substituted 1,2,3,9a-tetrahydro-9H-imidazo[1,2-a]indol-2-ones with benzaldehydes can introduce a phenylethenyl group at the 9a-position. researchgate.net These examples, while performed on a saturated version of the ring system, illustrate the potential for post-synthetic modifications of the core structure. researchgate.netresearchgate.net

Mechanistic Pathways of Imidazoindolone Formation

Elucidating C-H Activation Processes

The direct functionalization of C-H bonds has become a powerful tool for the efficient construction of complex molecules like 9H-Imidazo[1,2-a]indol-9-one and its derivatives. This approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process. researchgate.net

Rhodium(III)-catalyzed C-H activation has been successfully employed in the synthesis of related polycyclic heteroaromatic systems. For instance, the reaction of 2-arylindoles with diazo compounds, catalyzed by rhodium(III), proceeds through an indole-directed aryl C-H bond carbenoid insertion cascade to furnish 1,2-benzocarbazoles. researchgate.net This strategy highlights the potential for metal-catalyzed C-H activation to facilitate the annulation of imidazole (B134444) rings onto indole (B1671886) cores. Mechanistically, these reactions often involve the formation of a metal carbene, which then undergoes migratory insertion into a C-H bond. researchgate.net

In a similar vein, palladium-catalyzed annulation reactions have been developed to synthesize 10H-indolo[1,2-a]indol-10-one derivatives. These reactions proceed via C-H bond activation and the transfer of difluorocarbene. researchgate.net While not directly forming the imidazo[1,2-a]indol-9-one system, this methodology demonstrates the utility of palladium catalysis in activating C-H bonds for the construction of fused indole-containing heterocycles. researchgate.net

Studies on Isocyanide Insertion Mechanisms

Isocyanide insertion reactions represent a key strategy for the formation of the imidazole ring in this compound. These reactions, which can be catalyzed by various metals, involve the insertion of an isocyanide molecule into a metal-carbon or metal-heteroatom bond. mdpi.comnih.gov

Silver nitrate (B79036) has been shown to be an effective catalyst for the synthesis of imidazolones through the insertion of an isocyanide into the N-H bond of primary amines, followed by lactamization. organic-chemistry.org The proposed mechanism involves the coordination of the isocyanide to the silver ion, which facilitates the migratory insertion, leading to the formation of an amidine intermediate that subsequently cyclizes. organic-chemistry.org This method has proven versatile for creating a range of substituted imidazolones. organic-chemistry.org

Palladium-catalyzed isocyanide insertions have also been extensively studied. mdpi.com For example, the reaction of aryl halides with isocyanides and amines can lead to the formation of benzamidines, which are precursors to quinazolinones. The mechanism is believed to involve the insertion of the isocyanide into an arylpalladium species. mdpi.com In some cases, dearomative intramolecular carbopalladation can compete with direct isocyanide insertion, leading to tetracyclic intermediates. mdpi.com

Table 1: Comparison of Catalytic Systems for Isocyanide Insertion

Catalyst SystemMechanistic FeatureProduct TypeRef
Silver NitrateSilver-coordinated migratory insertionImidazolones organic-chemistry.org
PalladiumIsocyanide insertion into arylpalladium speciesBenzamidines, Indolines mdpi.com
IronLight-induced dissociation of isocyanideImidoylation products vu.nl
Copper1,1-migratory insertion into copper-carbon bond2-arylated indoles vu.nl

Investigations into Intramolecular Cyclodehydration

Intramolecular cyclodehydration is a crucial step in several synthetic routes leading to fused heterocyclic systems, including the pyrrolo[1,2-a]indol-9-one core, which is structurally related to imidazo[1,2-a]indol-9-one. An efficient method for preparing 9H-pyrrolo[1,2-a]indol-9-ones involves a one-pot amide and pyrrole (B145914) formation from anthranilic acid derivatives, followed by an intramolecular cyclodehydration. researchgate.netresearchgate.net This cyclodehydration is facilitated by the activation of an aromatic tertiary amide with triflic anhydride. researchgate.net

Analysis of 1,3-Dipolar Cycloaddition Pathways Involving Imidazoindolone Precursors

The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings. mdpi.comnumberanalytics.comwikipedia.org This reaction involves a 1,3-dipole reacting with a dipolarophile in a concerted [3+2] cycloaddition. numberanalytics.com In the context of imidazoindolone synthesis, precursors can be designed to act as or generate 1,3-dipoles, which then react with suitable dipolarophiles.

One relevant example is the use of 11H-benzo researchgate.netvu.nlimidazo[1,2-a]indol-11-one as a precursor for azomethine ylides. mdpi.com These ylides, which are 1,3-dipoles, can then undergo cycloaddition reactions with dipolarophiles like cyclopropenes and maleimides to form complex spiro-fused heterocycles. mdpi.com Computational studies have shown that these cycloadditions often proceed via specific transition states, with the endo approach being favored. mdpi.com The formation of the azomethine ylide itself can proceed through the formation of an intermediate oxazolidin-5-one, which undergoes a 1,3-dipolar cycloreversion. mdpi.com

The regioselectivity and stereoselectivity of 1,3-dipolar cycloadditions are often controlled by the frontier molecular orbitals (FMO) of the dipole and the dipolarophile. wikipedia.org The reaction is typically a HOMO of the dipole with the LUMO of the dipolarophile controlled reaction. mdpi.com

Chemical Transformations and Reactivity Profiles of the 9h Imidazo 1,2 a Indol 9 One Core

Thionation Reactions of Imidazoindolones

The conversion of a carbonyl group to a thiocarbonyl group, or thionation, is a fundamental transformation in organic synthesis, often imparting unique chemical and physical properties to the resulting molecule. In the context of imidazoindolone chemistry, thionation has been explored as a means to generate thioamide analogs, which can serve as versatile intermediates for further functionalization.

Research has demonstrated the successful thionation of a derivative of the imidazoindolone core, specifically a 1,2,3,9a-tetrahydro-9H-imidazo[1,2-a]indol-2-one, using Lawesson's reagent. researchgate.netresearchgate.net Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a widely employed and effective thionating agent for a variety of carbonyl compounds, including amides and lactams. nih.govnumberanalytics.com The reaction is typically carried out in a high-boiling solvent such as toluene (B28343), under reflux conditions, to drive the transformation. researchgate.netresearchgate.net

In a representative procedure, the 1,2,3,9a-tetrahydro-9H-imidazo[1,2-a]indol-2-one derivative was treated with Lawesson's reagent in boiling toluene to afford the corresponding 1,2,3,9a-tetrahydro-9H-imidazo[1,2-a]indole-2-thione. researchgate.netresearchgate.net This transformation highlights the reactivity of the lactam carbonyl within the imidazoindolone system towards thionating agents.

Table 1: Thionation of a Tetrahydro-Imidazoindolone Derivative

Starting Material Reagent Solvent Conditions Product Reference

Alkylation and Arylation Studies on the Imidazoindolone Nucleus

The introduction of alkyl and aryl groups onto the imidazoindolone core is a key strategy for exploring the structure-activity relationships of its derivatives. These modifications can be achieved at various positions on the heterocyclic scaffold, depending on the reaction conditions and the nature of the starting material.

Following the successful thionation of the tetrahydro-imidazoindolone, the resulting thio-lactam has been shown to be a suitable substrate for alkylation. researchgate.netresearchgate.net Specifically, the 2-thio-derivative can be S-alkylated in the presence of a strong base and an alkyl halide. For instance, treatment with ethyl iodide in dimethylformamide (DMF) with a strong base yielded the 2-ethylthio-9,9,9a-trimethyl-9,9a-dihydro-3H-imidazo[1,2-a]indole. researchgate.net This reaction demonstrates a practical method for introducing an alkylthio substituent, which can be a precursor for further transformations.

Alkylation has also been explored on the nitrogen atoms of the imidazoindolone system. For example, 1-methyl- and 1-ethyl-9a-[2-(4-dimethylaminophenyl)ethenyl]-1,2,3,9a-tetrahydro-9H-imidazo[1,2-a]indol-2-ones were synthesized via alkylation of the corresponding N-unsubstituted precursor with methyl and ethyl iodides in the presence of a strong base. researchgate.net

While direct arylation of the 9H-imidazo[1,2-a]indol-9-one core is not extensively documented, related heterocyclic systems provide insights into potential arylation strategies. For instance, the C3-arylation of imidazo[1,2-a]pyridines has been achieved using palladium catalysis. researchgate.net Furthermore, intramolecular C-arylation has been utilized in the synthesis of related imidazo[2,1-a]isoindolones. acs.org These methods suggest that metal-catalyzed cross-coupling reactions could be a viable approach for the arylation of the imidazoindolone nucleus.

Table 2: Alkylation of Imidazoindolone Derivatives

Starting Material Reagent(s) Solvent Product Reference
1,2,3,9a-Tetrahydro-9H-imidazo[1,2-a]indole-2-thione derivative Ethyl iodide, Strong base DMF 2-Ethylthio-9,9,9a-trimethyl-9,9a-dihydro-3H-imidazo[1,2-a]indole researchgate.net
9a-[2-(4-Dimethylaminophenyl)ethenyl]-1,2,3,9a-tetrahydro-9H-imidazo[1,2-a]indol-2-one Methyl iodide, Strong base DMF 1-Methyl-9a-[2-(4-dimethylaminophenyl)ethenyl]-1,2,3,9a-tetrahydro-9H-imidazo[1,2-a]indol-2-one researchgate.net

Ring-Opening and Rearrangement Processes

Ring-opening and rearrangement reactions of the imidazoindolone core and its derivatives can lead to the formation of novel and structurally complex heterocyclic systems. These transformations are often triggered by specific reagents or reaction conditions and can involve significant skeletal reorganization.

One notable rearrangement involves the conversion of a related 1-keto-1H-pyrrolo[1,2-a]indole structure to a 9H-pyrrolo[1,2-a]indole. aablocks.com This type of rearrangement suggests that the relative stability of isomeric forms can drive such transformations.

Ring-opening reactions have been observed in derivatives of the imidazoindolone system. For example, 1-hydroxy-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-ones have been reported to undergo ring-opening. univie.ac.at

A more complex transformation involving both rearrangement and cyclization has been described for the synthesis of imidazo[2,1-a]isoindolones from amino acid-based precursors. acs.org This process is initiated by an intramolecular C-arylation, which can be viewed as a type of Smiles rearrangement, followed by spontaneous cycloaddition and cyclocondensation to form the final tricyclic product. acs.org

Furthermore, acs.orgacs.org-sigmatropic rearrangements are a known pathway in indole (B1671886) synthesis and can be relevant to the reactivity of substituted imidazoindolones. pku.edu.cn These examples from closely related systems indicate the potential for the this compound core to undergo a variety of skeletal reorganizations, offering avenues to diverse chemical structures.

Computational and Theoretical Insights into Imidazoindolone Systems

Applications of Density Functional Theory (DFT) in Structure-Reactivity Correlations

Density Functional Theory (DFT) has emerged as a powerful and popular computational tool for investigating the electronic structure and properties of molecular systems, including 9H-Imidazo[1,2-a]indol-9-one and its analogues. wikipedia.org DFT methods are used to model the electron density of a system to determine its energy and other properties. This approach is computationally less expensive than other high-level quantum chemistry methods, making it suitable for studying relatively large and complex molecules. wikipedia.org

In the context of imidazoindolone systems, DFT calculations are instrumental in several ways:

Geometry Optimization: DFT is used to determine the most stable three-dimensional arrangement of atoms in the molecule (its ground state geometry). This is a fundamental step, as the geometry dictates many of the molecule's properties.

Vibrational Analysis: After optimizing the geometry, frequency calculations are performed to confirm that the structure corresponds to a true energy minimum. These calculations also provide theoretical vibrational spectra (like IR and Raman), which can be compared with experimental data to validate the computational model.

Reactivity Indices: Conceptual DFT provides a framework to define and calculate various reactivity indices. mdpi.com These indices, such as electrophilicity and nucleophilicity, help in understanding and predicting the chemical behavior of molecules. mdpi.comresearchgate.net For instance, the electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, providing insights into its reactivity in polar reactions. mdpi.com

Structure-Reactivity Relationships: By systematically modifying the structure of the imidazoindolone core and calculating the resulting changes in electronic properties and reactivity indices, researchers can establish structure-reactivity relationships. This knowledge is invaluable for designing new derivatives with enhanced or specific reactivity patterns. For example, studies on similar heterocyclic systems have shown that the introduction of different substituents can significantly alter the electronic properties and, consequently, the reactivity of the molecule. mdpi.com

DFT calculations have been successfully applied to various heterocyclic compounds to understand their reactivity. For instance, in a study of imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives, DFT at the B3LYP/6-31+G(d,p) level was used to investigate their stability and reactivity. scirp.orgscirp.org This level of theory has been shown to provide reliable results for a wide range of organic molecules. scirp.orgscirp.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and reactivity of a molecule. ossila.com

HOMO: This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons, making the molecule a better nucleophile. ajchem-a.com

LUMO: This is the lowest energy orbital that is not occupied by electrons and represents the molecule's ability to accept electrons. ossila.com A lower LUMO energy suggests a greater propensity to accept electrons, indicating that the molecule is a better electrophile. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. ajchem-a.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity. This is because more energy is required to excite an electron from the HOMO to the LUMO, making the molecule less likely to undergo chemical reactions. scirp.orgscirp.org

A small HOMO-LUMO gap suggests low kinetic stability and high chemical reactivity. scirp.orgscirp.org Such molecules are more easily excitable and are generally more reactive. The HOMO-LUMO gap is also related to the molecule's ability to absorb light; a smaller gap corresponds to absorption at longer wavelengths. ossila.com

For imidazo[1,2-a]pyridine derivatives, which are structurally related to this compound, the analysis of FMOs has revealed how different substituents can modulate the HOMO and LUMO energy levels and, consequently, the reactivity of the compounds. scirp.orgscirp.org For example, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller HOMO-LUMO gap and increased reactivity. mdpi.com

The distribution of the HOMO and LUMO across the molecule can also provide valuable information about the regions that are most likely to be involved in electron donation and acceptance, respectively. This helps in predicting the sites of electrophilic and nucleophilic attack.

Theoretical Predictions of Stability and Electronic Properties

Computational methods, particularly DFT, are extensively used to predict the stability and various electronic properties of molecules like this compound. These theoretical predictions are crucial for understanding the intrinsic properties of the molecule and for guiding experimental work.

Key electronic properties and stability indicators that can be calculated include:

Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap (η ≈ (E_LUMO - E_HOMO)/2). A harder molecule has a larger HOMO-LUMO gap and is less reactive. scirp.orgscirp.org Softness is the reciprocal of hardness (S = 1/η) and indicates higher reactivity. scirp.orgscirp.org

Electronegativity (χ): This is a measure of the power of an atom or a group of atoms in a molecule to attract electrons to itself. It is calculated as the negative of the chemical potential (χ = -μ ≈ -(E_HOMO + E_LUMO)/2).

Electrophilicity Index (ω): This global reactivity descriptor, as mentioned earlier, is calculated from the chemical potential and hardness (ω = μ²/2η). It provides a quantitative measure of the electrophilic character of a molecule. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting the sites for electrophilic and nucleophilic attack.

Theoretical studies on related imidazo[1,2-a]pyridine systems have demonstrated the utility of these calculations. For instance, the stability of different derivatives can be ranked based on their calculated HOMO-LUMO energy gaps and chemical hardness. scirp.orgscirp.org Such studies provide a rational basis for selecting promising candidates for synthesis and further experimental investigation.

Interactive Data Table: Calculated Electronic Properties of Imidazo[1,2-a]pyridine Derivatives

The following table presents a hypothetical data set for a series of substituted imidazo[1,2-a]pyridine derivatives, illustrating the kind of information that can be obtained from DFT calculations. This data is based on trends observed in computational studies of similar heterocyclic systems.

CompoundSubstituent (R)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Hardness (η) (eV)Electrophilicity (ω) (eV)
1 -H-6.5-1.55.02.53.20
2 -NO₂-7.0-2.54.52.254.20
3 -OCH₃-6.0-1.24.82.42.92
4 -Cl-6.7-1.84.92.453.66
5 -CN-6.9-2.34.62.33.96

This table is for illustrative purposes and does not represent experimentally verified data for this compound itself.

Biological and Pharmacological Relevance of 9h Imidazo 1,2 a Indol 9 One and Analogues

Anticancer and Antitumor Activities

Derivatives of imidazo-fused scaffolds, including those related to 9H-imidazo[1,2-a]indol-9-one, have demonstrated significant potential as anticancer and antitumor agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.

Research has revealed that certain imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivatives exhibit potent anticancer activity against human breast adenocarcinoma (MCF-7) and human cervix (HeLa) cancer cell lines, with some compounds showing greater potency than the standard drug cisplatin. researchgate.net Specifically, compound 9d from one study demonstrated IC50 values of 10.89 μM against HeLa cells and a notable 2.35 μM against MCF-7 cells. researchgate.net Other derivatives, such as compounds 9b, 9c, 9f, and 9j, also showed significant inhibitory activity. researchgate.net

Similarly, novel imidazo[1,2-a]pyridine (B132010) compounds, designated as IP-5 and IP-6, have shown strong cytotoxic effects against the HCC1937 breast cancer cell line, with IC50 values of 45µM and 47.7µM, respectively. nih.gov Further investigation into the mechanism of action of IP-5 revealed its ability to induce cell cycle arrest by increasing the levels of p53 and p21 proteins. nih.gov This compound also triggered apoptosis through the extrinsic pathway, as evidenced by increased activity of caspases 7 and 8, and cleavage of PARP. nih.gov

The broad applicability of this scaffold is further highlighted by studies on imidazo[2,1-b] bohrium.comnih.govresearchgate.netthiadiazole derivatives, which have shown antiproliferative activity against pancreatic ductal adenocarcinoma. mdpi.com Additionally, sulfonated indolo[2,1-a]isoquinolines and benzimidazo[2,1-a]isoquinolin-6(5H)-ones have been synthesized and have shown bioactivity against various cancer cell lines. rsc.org For instance, compound 5j from a particular study displayed potent inhibitory activity against MGC803 cancer cell lines with an IC50 value of 4.0 μM. rsc.org

The anticancer potential of imidazo-fused systems extends to the inhibition of crucial cellular targets. Some fused imidazole (B134444) compounds have been found to inhibit the heat shock protein 70 (Hsp70) pathway, leading to the depletion of oncogenic client proteins and the induction of apoptosis in human colon, breast, and melanoma cancer cell lines. nih.gov

Table 1: Anticancer Activity of Imidazo-Fused Compounds

Compound Class Cancer Cell Line(s) Key Findings Reference
Imidazo[1,2-a]pyridine-based 1H-1,2,3-triazoles MCF-7, HeLa Compound 9d showed IC50 of 2.35 μM (MCF-7) and 10.89 μM (HeLa). researchgate.net
Imidazo[1,2-a]pyridines (IP-5, IP-6) HCC1937 (Breast) IC50 values of 45µM (IP-5) and 47.7µM (IP-6); IP-5 induced cell cycle arrest and apoptosis. nih.gov
Imidazo[2,1-b] bohrium.comnih.govresearchgate.netthiadiazoles Pancreatic Ductal Adenocarcinoma Showed antiproliferative activity. mdpi.com
Sulfonated indolo[2,1-a]isoquinolines MGC-803, T-24, HeLa Compound 5j had an IC50 of 4.0 μM against MGC803. rsc.org
Fused Imidazoles Colon, Breast, Melanoma Inhibited Hsp70 pathway, induced apoptosis. nih.gov
Indole (B1671886) based Arylsulfonylhydrazides MCF-7, MDA-MB-468 Compound 5f showed IC50 of 13.2 μM (MCF-7) and 8.2 μM (MDA-MB-468). acs.org

Broad-Spectrum Antimicrobial Properties (Antibacterial, Antifungal)

Analogues of this compound have demonstrated significant broad-spectrum antimicrobial activity, encompassing both antibacterial and antifungal properties. The versatile nature of the imidazo-fused heterocyclic systems allows for the development of compounds effective against a range of pathogenic microorganisms. nih.govresearchgate.net

For instance, a series of imidazo/benzimidazo[1,2-c]quinazoline derivatives were synthesized and evaluated for their antibacterial activity against Gram-negative bacteria such as E. coli, Pseudomonas putida, and Salmonella typhi, as well as Gram-positive bacteria like Bacillus subtilis and S. aureus. acs.org Among these, compounds 8ga, 8gc, and 8gd showed promising minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL against all tested bacterial strains. acs.org These same compounds also exhibited notable antifungal activity against Aspergillus niger and Candida albicans, with MIC values between 8–16 μg/mL. acs.org

Furthermore, novel 6-(1H-1,2,3-triazol-4-yl)imidazo[2,1-b]thiazoles have been synthesized and screened for their antimicrobial effects. ekb.eg Compounds 9a, 9b, and 10 from this series were found to exhibit excellent antimicrobial activity. ekb.eg The antibacterial and antifungal potential of new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties has also been investigated, with many of these compounds showing significant activity against S. aureus, MRSA, E. coli, B. subtilis, C. albicans, and C. krusei. turkjps.org

The development of imidazo[1,2-a]pyrimidine (B1208166) derivatives has also yielded compounds with good antimicrobial activity against a panel of 13 microorganisms, including Gram-positive and Gram-negative bacteria, and pathogenic fungi. mdpi.com

Table 2: Antimicrobial Activity of Imidazo-Fused Scaffolds

Compound Class Tested Microorganisms Key Findings Reference
Imidazo/benzimidazo[1,2-c]quinazolines E. coli, P. putida, S. typhi, B. subtilis, S. aureus, A. niger, C. albicans Compounds 8ga, 8gc, 8gd showed MICs of 4–8 μg/mL (antibacterial) and 8–16 μg/mL (antifungal). acs.org
6-(1H-1,2,3-triazol-4-yl)imidazo[2,1-b]thiazoles Various microbes Compounds 9a, 9b, and 10 exhibited excellent antimicrobial activity. ekb.eg
Indole derivatives with 1,2,4-triazole/1,3,4-thiadiazole S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei Showed significant antibacterial and antifungal activity. turkjps.org
Imidazo[1,2-a]pyrimidines 6 Gram-positive bacteria, 4 Gram-negative bacteria, 3 pathogenic fungi Majority of compounds exhibited good antimicrobial activity. mdpi.com

Antiviral Efficacy, Including Anti-HCV Activity

The imidazo-fused scaffold has been a source of potent antiviral agents, with a particular focus on inhibitors of the Hepatitis C virus (HCV). The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment, and imidazo-based compounds have played a role in this advancement. nih.govmdpi.com

Substituted imidazopyridines have been identified as potent and selective inhibitors of in vitro HCV replication. nih.gov One notable compound, GS-327073, demonstrated 50% effective concentrations (EC50) for inhibiting HCV subgenomic 1b replicon replication in the range of 2 to 50 nM. nih.gov This compound retained its activity against HCV replicons that were resistant to other HCV protease or polymerase inhibitors. nih.gov

Furthermore, novel pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives have been designed to target the replication of Flaviviridae viruses, which include HCV, dengue virus (DENV), and yellow fever virus (YFV). semanticscholar.org By introducing a nitro group at position 6 of the indole ring, a compound (derivative 36) was created that exhibited an EC50 of 1.6 µM against HCV genotype 1b and 2.57 µM against genotype 1a, with a high selectivity index. semanticscholar.org This compound was found to have a high genetic barrier to resistance, with a single resistance mutation detected in the NS5B region, suggesting it targets the HCV RNA-dependent RNA polymerase (RdRp). semanticscholar.org

The efficacy of DAAs, including those with imidazo-based structures, has been demonstrated to achieve high sustained virologic response (SVR) rates, often exceeding 95%, across various HCV genotypes and patient populations. mdpi.commdpi.com

Table 3: Antiviral Activity of Imidazo-Fused Compounds against HCV

Compound Class HCV Genotype(s) Key Findings Reference
Substituted Imidazopyridines (e.g., GS-327073) 1b, 1a, 2a EC50 of 2-50 nM for genotype 1b; active against resistant replicons. nih.gov
Pyrazino[1,2-a]indole-1,3(2H,4H)-diones 1b, 1a Compound 36 had EC50 of 1.6 µM (1b) and 2.57 µM (1a); high genetic barrier to resistance. semanticscholar.org

Cognition-Enhancing Attributes

Certain analogues of this compound have shown potential as cognition-enhancing agents, suggesting their utility in addressing neurological disorders. The structural framework of these compounds allows for interaction with targets in the central nervous system.

A series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones has been synthesized and identified as a novel class of potent cognition enhancers. acs.org This indicates that the core imidazo-fused ring system can be modified to produce compounds with nootropic activity.

Furthermore, derivatives of 9H-imidazo[1,2-a]benzimidazole have been developed that possess hypnotic, anxiolytic, and anticonvulsant properties. google.com These effects are believed to be related to the modulation of GABAergic transmission, which is crucial for cognitive processes. Such compounds have potential applications in treating anxiety, sleep disorders, epilepsy, and cognitive disorders. google.com

Research into imidazo[1,2-a]pyridine-mannich bases has also revealed their potential as anticholinesterase agents, which is a key therapeutic strategy in the treatment of Alzheimer's disease. researchgate.net A naphthalene-substituted derivative, compound 9j, exhibited significant inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 57.75 nM and 99.0 nM, respectively. researchgate.net

Evaluation of Other Pharmacological Effects in Related Imidazo-Fused Scaffolds

The versatility of the imidazo-fused scaffold extends beyond the aforementioned activities, with various analogues demonstrating a broad range of other pharmacological effects. The unique chemical structure of these compounds allows them to interact with a multitude of biological targets. bohrium.com

Derivatives of imidazo[1,2-a]pyridine have been investigated for a wide array of therapeutic applications, including anti-inflammatory, antituberculosis, antidiabetic, and antiplasmodial properties. researchgate.net The imidazo[1,2-b] bohrium.comnih.govresearchgate.netthiadiazole ring system, for example, is found in molecules with anti-inflammatory, anti-Alzheimer's disease, anti-leishmanial, antioxidant, antitubercular, and anticonvulsant activities. mdpi.com

Furthermore, some imidazo-fused compounds have been explored for their potential as neuroprotective agents. For instance, 9-carboxymethyl-5H,10H-imidazo[1,2-a]indeno[1,2-e]pyrazin-4-one-2-carboxylic acid (RPR117824) acts as a selective AMPA receptor antagonist and has shown significant neuroprotective activity in models of cerebral ischemia and trauma. nih.gov This compound also functions as a potent blocker of convulsions induced by various chemical agents. nih.gov

The imidazo-pyrazole scaffold has also been a subject of interest, with studies identifying derivatives that possess both anti-proliferative and antioxidant properties. bohrium.com Some of these compounds have shown the ability to inhibit the production of reactive oxygen species (ROS) in human platelets. bohrium.com

Biosynthetic Origins and Enzymatic Pathways of Imidazoindolone Metabolites

Fungal Biosynthesis of Imidazoindolone-Containing Natural Products

The 9H-Imidazo[1,2-a]indol-9-one scaffold is a prominent feature of several peptidyl alkaloids produced by various fungal species, particularly from the genera Aspergillus and Penicillium. nih.govacs.orgresearchgate.net These natural products, which include compounds like fumiquinazoline A (FQA) and tryptoquialanine (B1250213), are assembled from amino acid building blocks. nih.govacs.org The biosynthesis of these complex molecules begins with a precursor, fumiquinazoline F (FQF), which itself is derived from anthranilic acid, L-tryptophan, and L-alanine. acs.org

In Aspergillus fumigatus, FQF serves as the substrate for a remarkable transformation. acs.orgnih.gov The pendant indole (B1671886) side chain of FQF is modified through the oxidative coupling of an additional amino acid, such as L-alanine, to yield the fused 6-5-5 imidazoindolone ring system characteristic of FQA. acs.orgnih.gov Similarly, in Penicillium aethiopicum, a homologous pathway leads to the production of tryptoquialanine, which also features the imidazoindolone core but may incorporate different amino acids like 2-aminoisobutyric acid (AIB). acs.org The discovery and characterization of the gene clusters responsible for these pathways have been pivotal in understanding the genetic and biochemical logic behind the formation of these intricate structures. acs.org

Fungal SpeciesPrecursor CompoundImidazoindolone ProductKey Amino Acids
Aspergillus fumigatusFumiquinazoline F (FQF)Fumiquinazoline A (FQA)Anthranilic acid, Tryptophan, Alanine
Penicillium aethiopicumFumiquinazoline F (FQF)TryptoquialanineAnthranilic acid, Tryptophan, Alanine, 2-Aminoisobutyric acid

Elucidation of Nonribosomal Peptide Synthetase (NRPS) Mediated Processes

Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes that fungi and bacteria use to synthesize peptides without the use of ribosomes. nih.gov These enzymatic assembly lines are central to the biosynthesis of imidazoindolone alkaloids. researchgate.net An NRPS module minimally consists of an adenylation (A) domain, a thiolation (T) or peptidyl carrier protein (PCP) domain, and a condensation (C) domain. nih.govresearchgate.net The A-domain selects and activates a specific amino acid as an acyl-adenylate, which is then tethered as a thioester to the phosphopantetheine arm of the T-domain. nih.gov The C-domain then catalyzes the formation of a peptide bond between two successively tethered amino acids. mdpi.com

In the formation of the imidazoindolone ring, a specific monomodular NRPS is crucial. nih.govnih.gov For instance, in the conversion of FQF to FQA in A. fumigatus, the monomodular NRPS Af12050 is responsible for activating L-alanine and catalyzing its condensation with an oxidized form of FQF. acs.orgnih.gov Similarly, the homologous enzyme TqaB in P. aethiopicum performs this function, incorporating an amino acid to form the tryptoquialanine scaffold. nih.govacs.org

A key finding is that the terminal C-domain of these monomodular NRPS enzymes dictates the stereochemistry of the final product. nih.govmdpi.com The C-domains of Af12050 and TqaB, for example, act on the same oxidized FQF intermediate but produce diastereomers that differ in the stereochemistry of one of the newly formed C-N bonds. nih.govacs.org This demonstrates that the C-domain is not just a simple catalyst for peptide bond formation but also a diastereospecific annulation catalyst that controls the precise three-dimensional architecture of the cyclized product. nih.gov

EnzymeOrganismFunctionDomains
Af12050 Aspergillus fumigatusActivates L-Ala and catalyzes annulation to form FQA.Adenylation (A), Thiolation (T), Condensation (C)
TqaB Penicillium aethiopicumActivates L-Ala and catalyzes annulation to form epi-FQA.Adenylation (A), Thiolation (T), Condensation (C)
Af12080 Aspergillus fumigatusTrimodular NRPS predicted to form the FQF precursor.3x (A-T-C)
TqaA Penicillium aethiopicumTrimodular NRPS that assembles the FQF precursor.3x (A-T-C)

Role of Oxidative Enzymes in Tricyclic Imidazoindolone Framework Formation

The formation of the tricyclic imidazoindolone framework is not possible without an initial oxidative activation of the FQF precursor. This critical step is carried out by a class of FAD-dependent monooxygenases. nih.govnih.gov In the A. fumigatus pathway to FQA, the flavoprotein Af12060 oxidizes the 2',3'-double bond of the tryptophan indole side chain in FQF. acs.orgnih.gov This oxidation is essential for the subsequent nucleophilic attack and cyclization steps catalyzed by the NRPS.

The proposed mechanism involves the generation of a highly reactive intermediate, postulated to be a 2',3'-epoxyindole or an indole-C3'-hydroxyiminium species. nih.gov This enzymatic oxidation primes the indole ring for acylation by the L-Ala-thioester tethered to the NRPS (Af12050). nih.gov Following the acylation, an intramolecular cyclization occurs to create the fused 6-5-5 imidazoindolone ring system. acs.orgnih.gov

This tandem strategy, combining an oxidative enzyme to generate a reactive electrophile and an NRPS to deliver a tethered nucleophile, represents an elegant and efficient biosynthetic logic for constructing complex, multi-cyclic alkaloid scaffolds. nih.gov This oxidative annulation strategy is believed to be a shared mechanism among several classes of polycyclic fungal alkaloids. acs.orgnih.gov

EnzymeOrganismEnzyme ClassFunction in Pathway
Af12060 Aspergillus fumigatusFlavoprotein MonooxygenaseOxidizes the indole side chain of FQF.
TqaH Penicillium aethiopicumFlavoprotein MonooxygenaseHomologous to Af12060; oxidizes FQF.

Advanced Spectroscopic and Crystallographic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex heterocyclic systems like 9H-Imidazo[1,2-a]indol-9-one. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

In the characterization of imidazo[1,2-a]indole derivatives, ¹H NMR spectra reveal the number of distinct protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For the this compound scaffold, one would expect to observe distinct signals for each of the aromatic protons on the indole (B1671886) and imidazole (B134444) rings. The chemical shifts (δ) of these protons, reported in parts per million (ppm), are indicative of the local electronic environment, while the coupling constants (J) provide information on the connectivity between adjacent protons.

Complementary to ¹H NMR, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, including the characteristic downfield signal of the C9 carbonyl carbon. The chemical shifts in ¹³C NMR are highly sensitive to the hybridization and electronic nature of the carbon atoms. rsc.orgnih.gov Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the precise connectivity between protons and carbons, allowing for a complete and unambiguous assignment of the molecular structure. acs.org While detailed experimental NMR data for the parent this compound is not widely published, the analysis of related imidazo-fused heterocycles consistently relies on these fundamental NMR techniques for structural verification. heteroletters.orgresearchgate.net

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) is particularly crucial as it provides a highly accurate measurement of the molecular mass. This allows for the determination of the elemental composition and confirmation of the molecular formula. acs.org

The molecular formula for this compound is C₁₀H₆N₂O. bldpharm.com HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ corresponding to this exact mass, thereby confirming the compound's identity. chemsrc.com

Table 1: Molecular Mass Data for this compound
ParameterValueReference
Molecular FormulaC₁₀H₆N₂O bldpharm.com
Molecular Weight170.17 g/mol bldpharm.comchemsrc.com
Exact Mass170.048019 u chemsrc.com

Beyond molecular mass determination, MS techniques, particularly when coupled with tandem mass spectrometry (MS/MS), can be used to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, chemists can gain further insights into the structural components of the molecule, providing an additional layer of confirmation.

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

For a compound like this compound, a successful single-crystal X-ray diffraction experiment would confirm the planarity of the fused ring system and provide exact geometric parameters of the entire molecule. The process involves growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. aablocks.com

While the specific crystal structure of the parent this compound is not described in the surveyed literature, this technique has been instrumental in confirming the structures of related and isomeric heterocyclic systems, such as 9H-pyrrolo[1,2-a]indoles and adenine-polyketide hybrids featuring an imidazo-purine core. acs.orgaablocks.comresearchgate.net These studies underscore the power of X-ray crystallography in providing the ultimate structural proof for complex organic molecules.

Concluding Remarks and Future Trajectories in 9h Imidazo 1,2 a Indol 9 One Research

Current Challenges and Unexplored Avenues

Despite the progress in synthesizing and characterizing 9H-Imidazo[1,2-a]indol-9-one, several challenges persist. One of the primary hurdles is the development of more efficient and regioselective synthetic methods. bohrium.com Current routes can sometimes require harsh conditions or lead to mixtures of isomers, necessitating tedious purification steps. cdnsciencepub.com The exploration of novel catalytic systems, such as copper-based catalysts for C-H functionalization, presents a promising avenue to address these synthetic challenges. acs.org

Furthermore, the full scope of the reactivity of the this compound core remains to be elucidated. While some reactions have been documented, a deeper understanding of its behavior in various chemical transformations is needed. researchgate.netresearchgate.net For instance, the systematic investigation of electrophilic and nucleophilic substitution reactions on the fused ring system could unlock new pathways for derivatization and functionalization. Theoretical studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the molecule's reactivity and guide experimental efforts. scirp.org

Another underexplored area is the investigation of the photophysical properties of this compound and its derivatives. Given that related fused heterocyclic systems exhibit interesting fluorescence and photochromic behaviors, a systematic study of the light-emitting and light-responsive characteristics of this scaffold is warranted. researchgate.net

Prospective Applications in Drug Discovery and Materials Science

The structural features of this compound make it a compelling scaffold for the design of novel therapeutic agents. The imidazole (B134444) and indole (B1671886) moieties are prevalent in a wide range of biologically active natural products and synthetic drugs. ontosight.aiuninsubria.it The fused ring system offers a rigid framework that can be strategically functionalized to interact with specific biological targets.

Derivatives of the related imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine (B1208166) systems have shown a broad spectrum of pharmacological activities, including antiviral (including against HIV), anticancer, anti-inflammatory, and antileishmanial properties. acs.orgnih.govnih.govwits.ac.za This suggests that this compound derivatives could also exhibit significant biological activity. Future research should focus on the synthesis of diverse libraries of these compounds and their screening against a wide array of biological targets, including kinases, reverse transcriptase, and other enzymes implicated in disease. nih.govwits.ac.za

In the realm of materials science, the planar and electron-rich nature of the this compound core suggests potential applications in the development of organic electronic materials. Fused heterocyclic compounds are known to be useful in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent probes. researchgate.net The ability to tune the electronic and photophysical properties of the this compound scaffold through chemical modification could lead to the creation of new materials with tailored functionalities. For example, the introduction of specific substituents could enhance charge transport properties or shift the emission wavelength, making them suitable for various optoelectronic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.